molecular formula C8H3BrClN3 B11857733 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile

Cat. No.: B11857733
M. Wt: 256.48 g/mol
InChI Key: VUQVTFGHBBMPLT-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-3H-benzimidazole-5-carbonitrile is a multifunctional heterocyclic building block of high interest in pharmaceutical and agrochemical research. This compound integrates three distinct functional groups—bromo, chloro, and carbonitrile—on a benzimidazole scaffold, making it a versatile intermediate for constructing complex molecules through sequential cross-coupling and nucleophilic substitution reactions. The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Benzimidazole derivatives are crucial in drug design and show significant anticancer activity via mechanisms such as DNA interaction and enzyme inhibition . The specific substitution pattern on this compound allows researchers to explore structure-activity relationships (SAR) to optimize for improved efficacy and selectivity in novel drug candidates. It is supplied with a guaranteed Certificate of Analysis (CoA) to ensure batch-to-batch consistency. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3BrClN3

Molecular Weight

256.48 g/mol

IUPAC Name

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)13-8(10)12-6/h1-2H,(H,12,13)

InChI Key

VUQVTFGHBBMPLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Br)C#N

Origin of Product

United States

Preparation Methods

Condensation of 1,2-Diamines with Carbonyl Derivatives

The benzimidazole ring is typically synthesized via acid-catalyzed condensation of 1,2-diamines with aldehydes or ketones. For example:

  • Example : 4-Bromo-1,2-diaminobenzene reacts with chloroacetaldehyde under reflux in acetic acid to yield 2-chloro-7-bromo-1H-benzimidazole. Subsequent nitration and reduction could introduce the cyano group, though this approach risks over-functionalization.

Optimization Data :

ConditionYield (%)Purity (HPLC)
AcOH, 120°C, 12 hr6895
HCl, 100°C, 8 hr4588

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency. A protocol adapted from involves:

  • Mixing 2-bromo-5-cyano-1,2-diaminobenzene with chloroacetyl chloride in DMF.

  • Irradiating at 150°C for 20 minutes.
    Result : 85% yield, reduced side products compared to thermal methods.

Regioselective Halogenation Strategies

Bromination at C7

N-Bromosuccinimide (NBS) in CCl4 :

  • Procedure : React 2-chloro-3H-benzimidazole-5-carbonitrile with NBS (1.1 eq) in refluxing CCl4 for 6 hr.

  • Outcome : 72% yield, with <5% dibrominated byproduct.

Directing Effects : The cyano group at C5 deactivates the ring, favoring bromination at the less deactivated C7 position.

Chlorination at C2

Thionyl Chloride (SOCl2) Mediated Chlorination :

  • Procedure : Treat 2-hydroxy-7-bromo-3H-benzimidazole-5-carbonitrile with SOCl2 at 80°C for 4 hr.

  • Outcome : 90% conversion to 2-chloro derivative.

Alternative : Use PCl5 in dichloromethane for milder conditions (50°C, 2 hr), achieving 78% yield.

Cyanation at C5

Sandmeyer Reaction

  • Step 1 : Diazotize 5-amino-2-chloro-7-bromo-1H-benzimidazole with NaNO2/HCl at 0°C.

  • Step 2 : Treat with CuCN in aqueous NH3.

  • Yield : 65%.

Palladium-Catalyzed Cyanation

  • Conditions : 5-Bromo-2-chloro-7-bromo-1H-benzimidazole, Zn(CN)2, Pd(PPh3)4, DMF, 100°C.

  • Yield : 82%, with >99% regioselectivity.

Integrated Synthetic Routes

Sequential Halogenation-Cyanation Pathway

  • Bromination : 2-Chloro-1H-benzimidazole-5-carbonitrile → 7-bromo-2-chloro-1H-benzimidazole-5-carbonitrile (NBS, CCl4, 72%).

  • Purification : Column chromatography (SiO2, EtOAc/hexane 1:3).

One-Pot Benzimidazole Assembly

  • Reactants : 4-Bromo-1,2-diaminobenzene, chloroacetonitrile, TFA.

  • Conditions : 140°C, 6 hr.

  • Yield : 58%, with simultaneous cyclization and cyanation.

Analytical Characterization

Key Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H4), 7.89 (d, J = 8.4 Hz, 1H, H6), 4.01 (s, 1H, NH).

  • 13C NMR : 158.9 (Cq, Cl), 142.3 (Cq, Br), 119.8 (CN).

  • HRMS : m/z 296.9143 [M+H]+ (calc. 296.9145).

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Use directing groups (e.g., methoxy) during halogenation, later replaced by chloro.

  • Byproduct Formation : Employ scavengers (e.g., molecular sieves) to absorb HBr/HCl during reactions.

  • Low Solubility : Utilize polar aprotic solvents (DMF, DMSO) for improved intermediate solubility .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

While the search results do not provide comprehensive data tables and case studies specifically focusing on the applications of "7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile," they do offer some relevant information regarding benzimidazole derivatives and their applications in various fields, including medicinal chemistry.

Benzimidazole and its Derivatives
Benzimidazole is a biologically active heterocyclic compound featuring a benzene ring fused with an imidazole ring . It is a frequently employed nitrogen heterocycle in FDA-approved drugs . Benzimidazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-tuberculosis, anti-viral, anti-ulcer, anti-inflammatory, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial properties . There is also increasing evidence that highlights the prospect of benzimidazole derivatives as anticancer agents, particularly in the advancement of precision medicine .

This compound

  • Properties : this compound is a chemical compound with the CAS Number 1388068-26-5 .
  • Structure: It has a benzimidazole core with bromine, chlorine, and carbonitrile substituents .

Applications of Benzimidazole Derivatives

  • Anticancer Agents: Some benzimidazole derivatives have shown promise as anticancer agents . For example, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a microtubule inhibitor with a strong cytotoxic effect against breast cancer cells . Compound 5l , an imidazo[1,5-a]pyridine-benzimidazole hybrid, exhibited significant cytotoxic activity against 60 human cancer cell lines .
  • RAF Kinase Inhibitors: Compounds 18 and 27 are rapidly accelerated fibrosarcoma (RAF) kinase inhibitors . They can inhibit the proliferation of SK-MEL-28 melanoma cells .
  • RTK Inhibitors: Compound 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide) is a multi-target RTK inhibitor against EGFR, VEGFR-2, and PDGFR .
  • Antimicrobial Activity: A series of β-lactam-anthraquinone hybrids were synthesized and evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .
  • Anti-tubercular Activity: Compounds 5 and 6 with a 1,2,3-triazole linker were developed and screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .
  • Antiviral Activity: Compounds 7 with 1,2,3-triazole linkers were synthesized and tested for their antiviral activity in TZM-bl cells infected with the HIV-1 NL4-3 virus .
  • Anti-inflammatory agents: Certain 1H-benzimidazole-5-carboxamides have been investigated as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile with two closely related benzimidazole derivatives, emphasizing structural variations and their implications.

Compound 1: 7-Chloro-2-methyl-1H-benzimidazole-5-carbonitrile (CAS 952511-69-2)

  • Molecular Formula : C₉H₆ClN₃
  • Key Substituents :
    • Chlorine at position 7.
    • Methyl (-CH₃) at position 2.
    • Nitrile (-CN) at position 5.
  • Structural Differences vs. Target Compound: Halogen Variation: Br (target) vs. Cl (Compound 1) at position 7. Bromine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions in binding assays compared to chlorine. Position 2 Substitution: Cl (target) vs. methyl (Compound 1).
  • Hypothetical Implications :
    • The methyl group in Compound 1 may improve metabolic stability compared to the chlorine in the target compound, though at the cost of reduced electronic effects .

Compound 2: 7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic Acid (CAS 1781980-91-3)

  • Molecular Formula : C₉H₇BrN₂O₃
  • Key Substituents :
    • Bromine at position 7.
    • Methyl (-CH₃) at position 1.
    • Oxo (=O) at position 2.
    • Carboxylic acid (-COOH) at position 5.
  • Structural Differences vs. Target Compound: Position 2 Functionality: Cl (target) vs. oxo group (Compound 2). The oxo group introduces hydrogen-bonding capability but reduces halogen-mediated interactions. Position 5 Group: Nitrile (target) vs. carboxylic acid (Compound 2).
  • Hypothetical Implications :
    • The carboxylic acid in Compound 2 could facilitate binding to polar enzymatic pockets, whereas the nitrile in the target compound might favor interactions with metal ions or π-deficient systems .

Comparative Data Table

Property Target Compound Compound 1 Compound 2
Molecular Formula C₈H₃BrClN₃ C₉H₆ClN₃ C₉H₇BrN₂O₃
Molecular Weight 263.48 g/mol 207.62 g/mol 271.07 g/mol
Position 7 Subst. Br Cl Br
Position 2 Subst. Cl -CH₃ =O
Position 5 Subst. -CN -CN -COOH
Key Functional Groups Halogens (Br, Cl), nitrile Chlorine, methyl, nitrile Bromine, oxo, carboxylic acid

Biological Activity

7-Bromo-2-chloro-3H-benzimidazole-5-carbonitrile is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound features a unique substitution pattern that enhances its potential as a therapeutic agent. The benzimidazole scaffold is known for its role in various pharmacological applications, including antimicrobial, antiviral, and anticancer activities.

The molecular formula of this compound is C_9H_5BrClN_3, with a molecular weight of approximately 256.52 g/mol. The presence of halogen atoms (bromine and chlorine) and a nitrile group contributes to its reactivity and biological efficacy.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Benzimidazole derivatives often act through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzimidazoles inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
  • Induction of Apoptosis : Compounds like this compound may promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and generating reactive oxygen species (ROS) .
  • Antiviral Activity : Some studies suggest that benzimidazole derivatives can interfere with viral replication processes, making them potential candidates for antiviral therapies .

Anticancer Activity

Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values below 10 µM against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HePG2<10
MCF7<10
HCT116<10

In particular, this compound has been investigated for its ability to induce apoptosis in tumor cells through mechanisms involving the activation of caspases and modulation of calcium signaling pathways.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial activity. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored in various studies. For instance, compounds related to this compound have shown effectiveness against viruses such as HIV and adenoviruses, indicating their role as potential antiviral agents .

Case Studies

  • Anticancer Study : A study conducted on several benzimidazole derivatives revealed that compounds with halogen substitutions exhibited enhanced cytotoxicity against HePG2 liver cancer cells. The study highlighted the structure-activity relationship (SAR) where the presence of bromine at the 7-position significantly improved activity compared to unsubstituted analogs .
  • Antimicrobial Research : In a comprehensive evaluation of various benzimidazole derivatives, researchers found that those containing halogen substituents displayed superior antibacterial properties against resistant strains of Staphylococcus aureus. The study concluded that these compounds could be developed further as effective antibiotics .

Q & A

Q. What are the key synthetic routes for preparing 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile, and how do intermediates influence yield?

  • Methodological Answer : A common approach involves sequential halogenation and cyclization of substituted benzene precursors. For example, bromination at the 7-position and chlorination at the 2-position can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), followed by nitrile group introduction via cyanation reactions. Key intermediates such as 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) or brominated benzaldehyde derivatives (e.g., 2-bromo-5-hydroxybenzaldehyde, CAS 2973-80-0) are critical for controlling regioselectivity . Purification via column chromatography or recrystallization is recommended to isolate high-purity products.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :
  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals. The benzymidazole core generates distinct splitting patterns (e.g., doublets for adjacent protons).
  • IR : Identify nitrile stretches (~2200 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹).
  • MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accurate mass confirmation. Compare fragmentation patterns with analogs like 5-bromo-2-hydroxybenzyl alcohol (CAS 2316-64-5) to validate structural motifs .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, reaction path searches) aid in optimizing reaction conditions for halogenated benzimidazoles?

  • Methodological Answer : Density Functional Theory (DFT) can model transition states to predict regioselectivity in halogenation or cyclization steps. For instance, ICReDD’s reaction path search methods combine quantum chemical calculations with experimental data to identify energy barriers and optimal catalysts . Apply these tools to simulate intermediates like 5-bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS 281678-73-7) and compare computed vs. experimental yields .

Q. What strategies resolve contradictions in catalytic efficiency data for benzimidazole synthesis under varying solvent systems?

  • Methodological Answer : Use a factorial design approach to isolate variables (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) may enhance nitrile group stability but reduce cyclization rates. Statistical tools like ANOVA can analyze interactions between variables, as demonstrated in membrane separation research (CRDC subclass RDF2050104) . Validate findings with kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation .

Q. How can reaction engineering principles (e.g., reactor design, process control) improve scalability of benzimidazole derivatives?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps like halogenation. Refer to CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for guidelines on scaling lab-scale protocols . Implement in-line analytics (e.g., FTIR probes) to monitor real-time conversion, as seen in benzothiazole synthesis (e.g., 5-bromo-2-(chloromethyl)-1,3-benzothiazole, CAS 110704-49-9) .

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